

# Cerdulatinib: Comprehensive Application Notes for Researchers

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## Compound of Interest

Compound Name: Cerdulatinib Hydrochloride

Cat. No.: B560020

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## Abstract

Cerdulatinib is a potent, orally bioavailable, dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK). It demonstrates significant anti-inflammatory and antineoplastic activities by targeting key signaling pathways involved in cell proliferation, survival, and differentiation. This document provides detailed protocols for the preparation and storage of Cerdulatinib stock solutions, along with its mechanism of action and a sample experimental workflow.

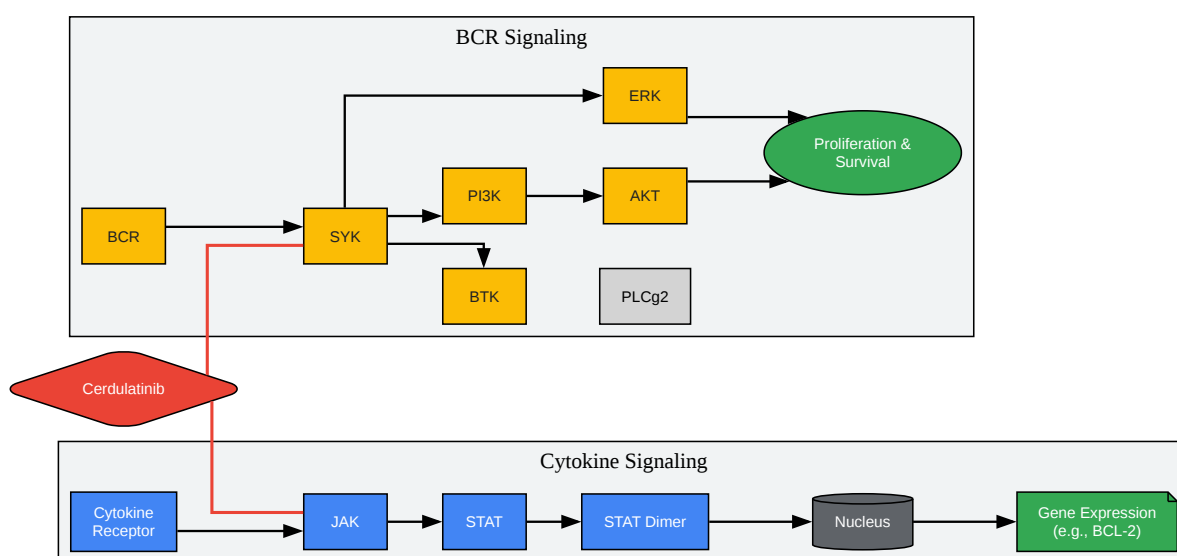
## Mechanism of Action

Cerdulatinib is an ATP-competitive inhibitor that dually targets SYK and members of the JAK family. This dual inhibition allows Cerdulatinib to simultaneously suppress survival signals originating from the B-cell receptor (BCR) and cytokine receptors.

- **SYK Inhibition:** SYK is a critical component of the BCR signaling pathway. By inhibiting SYK, Cerdulatinib blocks downstream signaling cascades, including the activation of BTK, PI3K, AKT, and ERK, which are crucial for the survival and proliferation of B-cell malignancies.
- **JAK Inhibition:** Cerdulatinib inhibits JAK1, JAK2, JAK3, and TYK2. The JAK-STAT pathway is essential for signaling by numerous cytokines that promote cell growth and survival. By blocking this pathway, Cerdulatinib can inhibit the pro-survival effects of cytokines like IL-4 and IL-6.

The dual inhibition of SYK and JAK pathways makes Cerdulatinib an effective therapeutic agent in various hematological malignancies, including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL).

## Signaling Pathway Diagram



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Caption: Cerdulatinib dual inhibition of SYK and JAK pathways.

## Physicochemical Properties and Solubility

Property	Value	Reference
Synonyms	PRT062070, PRT2070	
Molecular Formula	C <sub>20</sub> H <sub>27</sub> N <sub>7</sub> O <sub>3</sub> S	
Molecular Weight	445.5 g/mol	
Appearance	Crystalline solid	
Purity	≥98%	
Solubility in DMSO	~20 mg/mL and ~89 mg/mL	
Solubility in DMF	~20 mg/mL	
Aqueous Solubility	Sparingly soluble. ~0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2).	

## Stock Solution Preparation and Storage

### Materials:

- Cerdulatinib powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Vortex mixer
- Pipettes and sterile filter tips

### Protocol for Preparing a 10 mM Cerdulatinib Stock Solution in DMSO:

- Pre-warm Cerdulatinib: Allow the vial of Cerdulatinib powder to equilibrate to room temperature before opening to prevent condensation.

- **Weighing:** Accurately weigh the desired amount of Cerdulatinib powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.455 mg of Cerdulatinib (Molecular Weight = 445.5 g/mol ).
- **Solvent Addition:** Add the calculated volume of anhydrous DMSO to the Cerdulatinib powder. For the example above, add 1 mL of DMSO.
- **Dissolution:** Vortex the solution for 1-2 minutes until the Cerdulatinib is completely dissolved. Gentle warming at 37°C for 5-10 minutes can aid in dissolution if necessary.
- **Aliquoting:** Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. This also protects the compound from light.
- **Labeling:** Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

## Storage and Stability:

Form	Storage Temperature	Stability	Reference			
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